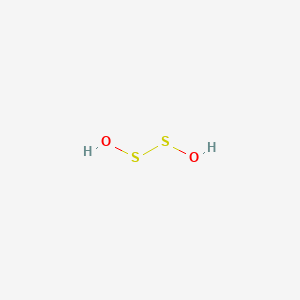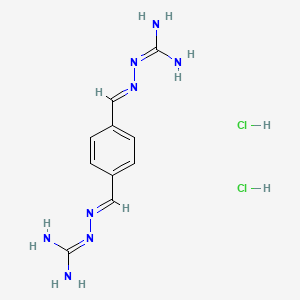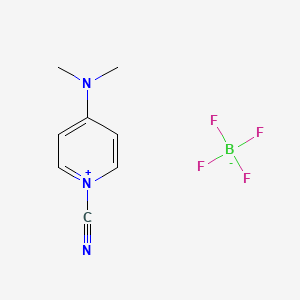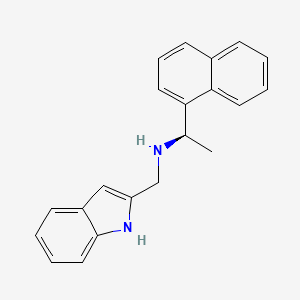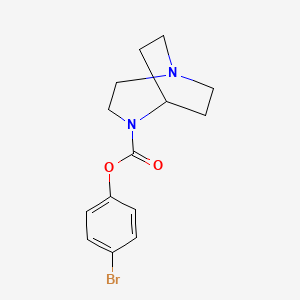
SSR180711
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate involves strategies that aim for high selectivity and efficiency. The compound's synthesis is closely related to its structural configuration, which is crucial for its activity on nicotinic acetylcholine receptors. One notable synthesis pathway includes the formation of 1,4-diazabicyclo[3.2.2]nonane derivatives through reactions that ensure the presence of phenyl carbamates, which are essential for the compound's activity (O’Donnell et al., 2009).
Molecular Structure Analysis
The molecular structure of 4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate has been elucidated through crystallographic studies. These studies reveal the presence of polymorphs and their phase relationships, which are critical for understanding the compound's stability and reactivity. The crystal structures and phase relationships between different forms of the compound indicate its solid-state properties, which are significant for its pharmaceutical formulation (B. Robert et al., 2016).
Chemical Reactions and Properties
This compound's reactivity is characterized by its interactions with nicotinic acetylcholine receptors, showing specificity towards the α4β2 subtype. The chemical structure of 4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate, especially the presence of the bromophenyl group, plays a pivotal role in its binding affinity and selectivity towards receptor subtypes, influencing its pharmacological profile (C. Eibl et al., 2013).
Physical Properties Analysis
The physical properties of 4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate, such as solubility and stability, are critical for its application. The polymorphic forms of the compound have different physical properties that can affect its bioavailability and efficacy. The phase transitions between these forms, as well as their melting points and solubility profiles, are essential for developing pharmaceutical formulations (B. Robert et al., 2016).
Chemical Properties Analysis
The chemical properties of 4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate are influenced by its structural components, including the diazabicyclo nonane core and the bromophenyl group. These components contribute to the compound's reactivity with nicotinic acetylcholine receptors, providing a basis for its potential therapeutic effects. Understanding these chemical properties is crucial for optimizing the compound's pharmacological activity and selectivity (C. Eibl et al., 2013).
Applications De Recherche Scientifique
Neuropharmacologie : Modulation des fonctions cognitives
SSR180711 a été identifié comme un agoniste partiel sélectif du récepteur nicotinique α7 . Ce sous-type de récepteur est impliqué dans les processus cognitifs, et this compound s'est montré prometteur pour améliorer les fonctions cognitives. Par exemple, il a été rapporté qu'il améliorait la mémoire épisodique chez les modèles animaux , ce qui pourrait avoir des implications pour le traitement des déficits cognitifs dans des affections comme la schizophrénie et la maladie d'Alzheimer.
Neurosciences : Amélioration de la plasticité synaptique
En recherche en neurosciences, this compound a été utilisé pour étudier ses effets sur la plasticité synaptique. Il a été constaté qu'il augmentait la potentialisation à long terme (PLT) dans l'hippocampe , un processus essentiel pour l'apprentissage et la mémoire. Cette application est particulièrement pertinente pour comprendre les mécanismes sous-jacents à la formation et à la récupération de la mémoire.
Psychiatrie : Effets antipsychotiques et antidépresseurs potentiels
This compound a montré une efficacité dans les modèles expérimentaux prédictifs de l'activité contre les symptômes cognitifs de la schizophrénie . De plus, il a démontré des propriétés antidépressives dans divers tests animaux , suggérant un rôle potentiel dans le traitement des symptômes dépressifs souvent comorbides avec la schizophrénie.
Neurochimie : Influence sur les systèmes neurotransmetteurs
Le composé a été observé pour augmenter les niveaux extracellulaires d'acétylcholine et de dopamine dans le cortex préfrontal . Ces neurotransmetteurs sont essentiels pour l'attention, la motivation et les fonctions exécutives, ce qui fait de this compound un outil précieux pour étudier les bases neurochimiques de ces domaines cognitifs.
Pharmacocinétique : Pénétration cérébrale et distribution
La recherche a utilisé this compound pour étudier ses propriétés pharmacocinétiques, telles que la pénétration cérébrale et la distribution dans le système nerveux central. Des techniques comme l'imagerie par spectrométrie de masse par désorption laser assistée par matrice (MALDI MSI) ont été utilisées pour profiler la distribution de this compound dans des sections de tissu cérébral de rat .
Sciences pharmaceutiques : Polymorphisme et formulation médicamenteuse
This compound a fait l'objet d'études portant sur ses formes polymorphes, qui sont pertinentes pour la formulation et la stabilité des médicaments . La compréhension des structures cristallines et des relations de phase de ces polymorphes est essentielle pour le développement de préparations pharmaceutiques stables et efficaces.
Mécanisme D'action
Target of Action
SSR180711 is a selective partial agonist for the α7 nicotinic acetylcholine receptors (n-AChRs) . These receptors are primarily found in the brain and are involved in a variety of neurological processes.
Mode of Action
This compound interacts with its target, the α7 n-AChRs, by binding to them with high affinity . This binding results in the activation of the receptor, leading to an increase in the receptor’s activity . As a partial agonist, this compound doesn’t fully activate the receptor but enhances its response to natural ligands.
Biochemical Pathways
The activation of α7 n-AChRs by this compound affects several biochemical pathways. It increases glutamatergic neurotransmission, leading to an increase in the amplitude of both glutamatergic (EPSCs) and GABAergic (IPSCs) postsynaptic currents evoked in CA1 pyramidal cells . This modulation of neurotransmission can have significant downstream effects on neuronal function and communication.
Pharmacokinetics
This compound rapidly penetrates into the brain . The compound’s pharmacokinetic properties, such as its ability to cross the blood-brain barrier, contribute to its bioavailability and efficacy as a therapeutic agent.
Result of Action
The activation of α7 n-AChRs by this compound has several effects at the molecular and cellular levels. It induces large GABA-mediated inhibitory postsynaptic currents and small α-sensitive currents through the activation of presynaptic and somato-dendritic α7 n-AChRs, respectively . This compound also increases long-term potentiation (LTP) in the CA1 field . These changes can enhance synaptic plasticity and improve cognitive function.
Action Environment
It’s worth noting that the efficacy of this compound was retained after repeated treatment, indicating a lack of tachyphylaxia .
Propriétés
IUPAC Name |
(4-bromophenyl) 1,4-diazabicyclo[3.2.2]nonane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O2/c15-11-1-3-13(4-2-11)19-14(18)17-10-9-16-7-5-12(17)6-8-16/h1-4,12H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLOZRCLQMJJLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1N(CC2)C(=O)OC3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047359 | |
| Record name | 4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
298198-52-4 | |
| Record name | 4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0298198524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 298198-52-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SSR-180711 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QF4P1U1666 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (2S,3S)-3-(4-chloro-3-methylphenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1242787.png)
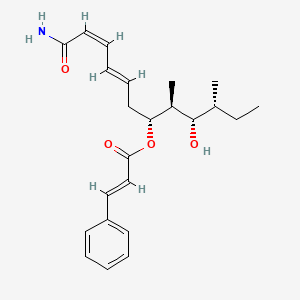
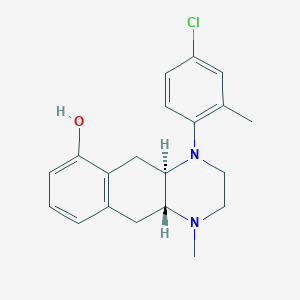
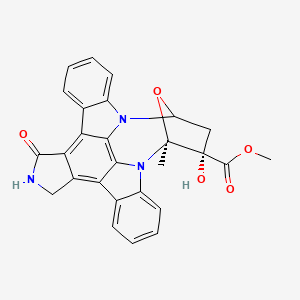
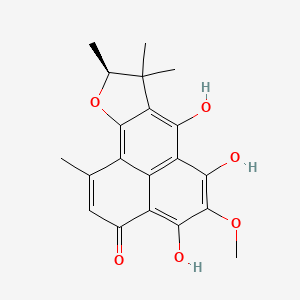
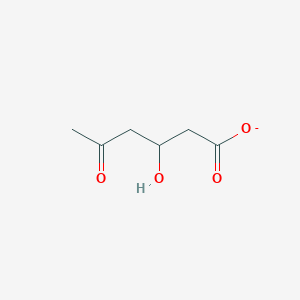
![TG(18:2(9Z,12Z)/18:2(9Z,12Z)/20:2(11Z,14Z))[iso3]](/img/structure/B1242797.png)

